Flurbiprofen rac-Menthyl Ester

Description

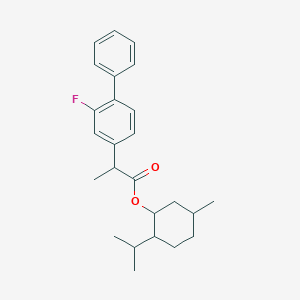

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31FO2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-fluoro-4-phenylphenyl)propanoate |

InChI |

InChI=1S/C25H31FO2/c1-16(2)21-12-10-17(3)14-24(21)28-25(27)18(4)20-11-13-22(23(26)15-20)19-8-6-5-7-9-19/h5-9,11,13,15-18,21,24H,10,12,14H2,1-4H3 |

InChI Key |

CWLBNGOYNSJTSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Flurbiprofen Menthyl Esters

Conventional Esterification Approaches for Flurbiprofen (B1673479) Derivatives

Conventional esterification methods are widely employed for the synthesis of flurbiprofen esters. These methods typically involve the reaction of flurbiprofen with an alcohol in the presence of a catalyst.

Direct Esterification Methods and Reaction Optimization

Direct esterification is a common method for synthesizing flurbiprofen esters. This process involves the reaction of flurbiprofen with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, methyl, ethyl, and n-propyl esters of flurbiprofen have been synthesized using this approach.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired ester. Factors that can be optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Carbodiimide-Mediated Coupling Strategies (e.g., DCC) for Ester Synthesis

Carbodiimide-mediated coupling is another versatile method for the synthesis of flurbiprofen esters. This approach utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid group of flurbiprofen, facilitating its reaction with an alcohol. DCC is a water-insoluble carbodiimide primarily used in organic synthesis. thermofisher.com

This method is particularly useful for synthesizing esters that are difficult to prepare via direct esterification, such as those involving sterically hindered alcohols. For example, isopropyl, iso-butyl, tert-butyl, benzyl, cyclopentyl, and cyclohexyl esters of flurbiprofen have been successfully synthesized using DCC as a coupling agent. researchgate.net The reaction proceeds by activating the carboxyl group of flurbiprofen to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester and dicyclohexylurea as a byproduct. To improve the efficiency of the reaction and create more stable intermediates, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be included in the protocol. thermofisher.com

Biocatalytic Synthesis and Enantioselective Esterification of Flurbiprofen Menthyl Ester Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds with high enantioselectivity. Enzymes, particularly lipases, have been extensively investigated for the synthesis of optically pure flurbiprofen esters.

Lipase-Catalyzed Transesterification and Esterification Reactions

Lipases are widely used biocatalysts for the synthesis of esters due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. They can catalyze both esterification and transesterification reactions.

In the context of flurbiprofen menthyl ester synthesis, lipases can be employed to catalyze the reaction between flurbiprofen or its simple esters and menthol (B31143). The enantioselectivity of the lipase (B570770) is a key factor in obtaining optically pure flurbiprofen menthyl esters.

Enzyme Engineering and Optimization for Enhanced Enantioselectivity

To improve the enantioselectivity of lipases for the synthesis of specific flurbiprofen esters, enzyme engineering techniques can be employed. These techniques involve modifying the amino acid sequence of the enzyme to alter its catalytic properties.

Furthermore, optimizing the reaction conditions, such as the choice of solvent, temperature, and water activity, can significantly enhance the enantioselectivity of the lipase-catalyzed reaction.

Chemo-Enzymatic Pathways for Optically Pure Flurbiprofen Derivatives

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce optically pure compounds. In the case of flurbiprofen derivatives, a chemo-enzymatic approach could involve the chemical synthesis of a racemic flurbiprofen ester, followed by an enzymatic resolution step to separate the enantiomers.

For example, a racemic mixture of flurbiprofen menthyl ester could be subjected to hydrolysis catalyzed by an enantioselective lipase. The lipase would selectively hydrolyze one enantiomer, leaving the other enantiomer in its ester form, thus allowing for their separation.

Investigation of Novel Synthetic Intermediates and Reaction Pathways

The synthesis of Flurbiprofen rac-Menthyl Ester, a derivative of the potent non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, involves the esterification of the parent compound with menthol. While classical esterification methods are well-established, ongoing research focuses on developing novel synthetic routes that offer improved yields, stereoselectivity, and greener reaction conditions. This section explores the investigation of new intermediates and reaction pathways that deviate from standard procedures, aiming for more efficient and scalable production of flurbiprofen menthyl esters and related derivatives.

One of the primary areas of innovation in the synthesis of flurbiprofen esters is the activation of the carboxylic acid group of flurbiprofen to form a more reactive intermediate. A common approach involves the conversion of flurbiprofen into its acid chloride. This intermediate is highly reactive towards alcohols like menthol, facilitating a rapid and often high-yielding esterification reaction. While not a new concept in itself, novel variations of this method focus on milder reagents for the formation of the acid chloride and simplified purification protocols.

Another significant avenue of research is the use of coupling agents to facilitate the direct esterification of flurbiprofen with menthol. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid, allowing for the direct formation of the ester bond under mild conditions. Research in this area is geared towards identifying new, more efficient, and less toxic coupling agents that minimize the formation of byproducts, which can be challenging to remove.

Enzymatic synthesis represents a frontier in the development of novel reaction pathways for flurbiprofen esters. The use of lipases, such as Candida antarctica lipase, has been explored for the enantioresolution of racemic flurbiprofen through esterification. researchgate.net This biocatalytic approach offers the potential for high stereoselectivity, allowing for the synthesis of specific enantiomers of flurbiprofen menthyl ester. The investigation into different enzyme sources, reaction media (often non-aqueous), and immobilization techniques is an active area of research to enhance the efficiency and scalability of this green synthetic route.

Microwave-assisted synthesis is another modern technique being applied to accelerate the synthesis of flurbiprofen derivatives. nih.gov This method can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. The application of microwave irradiation to the esterification of flurbiprofen with menthol could represent a novel pathway for the rapid synthesis of the target compound.

Recent studies have also focused on the synthesis of mutual prodrugs of flurbiprofen by linking it to other therapeutic agents, often via an ester bond. researchgate.net While not directly the synthesis of this compound, the methodologies employed in creating these novel ester derivatives are highly relevant. These studies often explore different activating agents and reaction conditions that could be adapted for the synthesis of the menthyl ester.

The table below summarizes various synthetic approaches that have been investigated for the synthesis of flurbiprofen esters and amides, which are analogous and informative for the synthesis of this compound.

| Reaction Type | Key Reagents/Catalysts | Potential Intermediates | Key Findings/Advantages |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Flurbiprofen acid chloride | High reactivity, good yields |

| Carbodiimide Coupling | N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea intermediate | Mild reaction conditions, direct conversion |

| Enzymatic Esterification | Lipases (e.g., Candida antarctica lipase) | Enzyme-substrate complex | High enantioselectivity, green chemistry |

| Microwave-Assisted Synthesis | N/A | N/A | Reduced reaction times, potential for improved yields nih.gov |

Detailed research into these novel pathways continues to provide valuable insights into optimizing the synthesis of this compound and other related compounds, with a focus on efficiency, sustainability, and the potential for stereoselective synthesis.

Stereochemical Investigations of Flurbiprofen Menthyl Esters

Chiral Resolution Techniques for Enantiomeric Separation in Research

The separation of enantiomers, or chiral resolution, of flurbiprofen (B1673479) and its esters is a critical area of research. Various techniques have been developed to isolate the individual (R)- and (S)-enantiomers, which often exhibit different pharmacological activities.

Chromatographic Enantioseparation Methodologies (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating flurbiprofen enantiomers. tandfonline.comtandfonline.com The choice of CSP and mobile phase composition is crucial for achieving effective separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. For instance, cellulose tris(4-methylbenzoate) has been used to resolve flurbiprofen methyl esters. tandfonline.comtandfonline.com Another successful CSP is Chiralpak AD®, an amylose-based phase, which has been utilized in both analytical and preparative scale separations, including simulated moving bed (SMB) chromatography. nih.govresearchgate.net The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or 2-propanol, with acidic or basic additives to optimize separation. nih.govnih.govgoogle.com

Other types of CSPs have also been investigated. A glycopeptide-based column, Chirobiotic V™, which uses vancomycin (B549263) bonded to silica (B1680970) gel, has been shown to resolve flurbiprofen enantiomers under reversed-phase conditions. nih.gov The separation on this type of column is influenced by the pH and molarity of the buffer, as well as the type and concentration of the organic modifier in the mobile phase. nih.gov Additionally, brush-type chiral stationary phases have been developed and tested for the enantioseparation of pharmaceutical drugs, including flurbiprofen. mdpi.com

The derivatization of flurbiprofen to its methyl ester is a common strategy to improve chromatographic separation. tandfonline.comtandfonline.com However, methods that can directly separate the underivatized enantiomers are also of significant interest. The table below summarizes various chiral HPLC methods used for the separation of flurbiprofen enantiomers.

Table 1: Chiral HPLC Methods for Flurbiprofen Enantioseparation

| Chiral Stationary Phase (CSP) | Analyte Form | Mobile Phase Composition | Key Findings | Reference |

|---|---|---|---|---|

| Cellulose tris(4-methylbenzoate) (Chiralcel OJ) | Methyl Ester | Hexane with 2-propanol | Achieved baseline separation with a stereochemical resolution factor (Rs) of 1.32. | tandfonline.comtandfonline.com |

| Chiralpak AD® (amylose-based) | Racemic Flurbiprofen | 10% ethanol/90% n-hexane/0.01% trifluoroacetic acid (TFA) | Suitable for preparative separation using simulated moving bed (SMB) chromatography. | nih.gov |

| Chirobiotic V™ (vancomycin-based) | Racemic Flurbiprofen | Tetrahydrofuran in ammonium (B1175870) nitrate (B79036) buffer (pH 5) | Optimized conditions allowed for effective enantioseparation. | nih.gov |

| Lux Cellulose-3 | Racemic Flurbiprofen and its esters | n-heptane/2-propanol/trifluoroacetic acid (96.5/3.5/0.2 v/v/v) | Successful separation of both the acid and its esters in a single run. | nih.gov |

Diastereomeric Salt Formation and Enantioenrichment Strategies

Another established method for resolving racemic flurbiprofen is through the formation of diastereomeric salts. This technique involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. mdpi.com These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.com

Commonly used chiral amines for this purpose include 1-cyclohexylethylamine and 1-phenylethylamine. mdpi.com The process involves dissolving racemic flurbiprofen and the chiral amine in a suitable solvent, like ethanol. mdpi.com As the solution cools or the solvent evaporates, the less soluble diastereomeric salt precipitates out, leading to an enantioenrichment of one of the enantiomers in the solid phase. mdpi.com The precipitated salt can then be isolated, and the pure enantiomer can be recovered by decomposing the salt with an acid. mdpi.com This method has been successfully used to increase the enantiomeric excess (ee) of flurbiprofen samples. For example, the ee of (S)-flurbiprofen was increased from 77% to 95% using this technique. mdpi.com

In addition to crystallization, enzymatic kinetic resolution is another strategy for enantioenrichment. mdpi.comptfarm.pl This method utilizes an enzyme, such as Candida antarctica lipase (B570770) B (Novozym® 435), which selectively catalyzes the esterification of one enantiomer over the other. ptfarm.plnih.gov This results in a mixture of one enantiomer as an ester and the unreacted enantiomer as the carboxylic acid, which can then be separated. mdpi.comptfarm.pl

Application of Chiral Ionic Liquids in Resolution Studies

Chiral ionic liquids (CILs) have emerged as a novel and promising medium for the enantiomeric separation of flurbiprofen. whiterose.ac.ukwhiterose.ac.uk These are salts that are liquid at low temperatures and are composed of chiral cations or anions. Their tunable structure and ability for chiral recognition make them effective chiral selectors. whiterose.ac.ukwhiterose.ac.ukresearcher.life

One application of CILs is in liquid-liquid extraction systems. whiterose.ac.ukwhiterose.ac.uk In this setup, an aqueous phase containing the CIL is mixed with an organic phase containing the racemic flurbiprofen. whiterose.ac.uk The CIL preferentially forms a diastereomeric complex with one of the flurbiprofen enantiomers, leading to its selective extraction into the aqueous phase. whiterose.ac.uk The efficiency of this separation is influenced by factors such as the type of CIL, the pH of the aqueous phase, and the organic solvent used. whiterose.ac.ukwhiterose.ac.uk For example, using 1-butyl-3-methylimidazolium L-tryptophan ([Bmim][L-Trp]) as the chiral selector, an enantioselectivity of up to 1.20 was achieved. whiterose.ac.uk The separated enantiomer can then be recovered, and the CIL can be recycled for further use. whiterose.ac.ukresearcher.life

CILs based on amino acids have been particularly studied for the resolution of flurbiprofen. whiterose.ac.ukua.pt Quantum chemistry calculations can be employed to predict the interaction energies between the CIL and the flurbiprofen enantiomers, aiding in the selection of the most effective CIL. whiterose.ac.uk The results from these computational studies are then verified through extraction experiments. whiterose.ac.uk

Stereoselective Biotransformation Studies of Flurbiprofen Enantiomers in Animal Models

The study of how different enantiomers of a drug are processed in the body is a key aspect of pharmacology. For flurbiprofen, a notable phenomenon is the stereoselective biotransformation, specifically the in vivo inversion of the (R)-enantiomer to the pharmacologically more active (S)-enantiomer. nih.govresearchgate.net

In Vivo R- to S-Enantiomer Inversion Profiles in Laboratory Animals (e.g., rat, mouse, monkey)

The extent of the chiral inversion of (R)-flurbiprofen to (S)-flurbiprofen varies significantly across different animal species. nih.govresearchgate.net This species-dependent variation is a critical consideration when using animal models to predict human pharmacokinetics.

In rats, the inversion is relatively low, with studies showing that less than 5% of the (R)-enantiomer is converted to the (S)-form. researchgate.netfraunhofer.de This low level of inversion in rats is considered to be more similar to the profile observed in humans, where the inversion is also minimal. nih.govresearchgate.netnih.gov

In contrast, mice exhibit a much higher degree of chiral inversion. Depending on the study and the strain of mouse, the fraction of (R)-flurbiprofen converted to the (S)-enantiomer can range from approximately 15% to as high as 37.7%. nih.govresearchgate.netfraunhofer.denih.gov For example, studies in C57BL/6J and SJL mice showed inversion rates of 24.7% and 37.7%, respectively. fraunhofer.de Other studies in mice have reported inversion rates of around 7.3% to 11.0% and up to 25%. nih.govaacrjournals.org This significant conversion in mice can have implications for toxicity studies, as the increased formation of the more potent (S)-enantiomer may contribute to adverse effects. researchgate.net

Monkeys also demonstrate a notable level of R- to S-inversion, with an average of about 30% being reported. nih.govresearchgate.net The table below provides a summary of the reported chiral inversion rates in different laboratory animals.

Table 2: In Vivo R- to S-Flurbiprofen Chiral Inversion in Animal Models

| Animal Model | Reported Inversion Rate (%) | Reference |

|---|---|---|

| Rat (Sprague-Dawley, Dark Agouti, Lewis) | ~4% (or <5%) | nih.govresearchgate.netfraunhofer.de |

| Mouse (C57BL/6, SJL, APCMin/+) | 15-24%, up to 37.7% | nih.govresearchgate.netfraunhofer.de |

Enzymatic Mechanisms Underlying Chiral Inversion (e.g., α-methylacyl-CoA racemase)

The biochemical pathway responsible for the chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen, is a multi-step enzymatic process. researchgate.netwikipedia.org The key enzyme in this pathway is α-methylacyl-CoA racemase (AMACR). researchgate.netfraunhofer.de

The process begins with the stereoselective activation of the (R)-enantiomer of flurbiprofen. wikipedia.orgnih.gov This step involves the formation of a thioester with coenzyme A (CoA), a reaction that requires adenosine (B11128) triphosphate (ATP) and is catalyzed by an acyl-CoA synthetase. wikipedia.orgnih.gov This activation is largely specific to the (R)-enantiomer. researchgate.netnih.gov

Once the (R)-flurbiprofen-CoA thioester is formed, AMACR catalyzes its epimerization (or racemization) to the (S)-flurbiprofen-CoA thioester. researchgate.netfraunhofer.dewikipedia.org The involvement of AMACR has been demonstrated in studies using mice deficient in this enzyme. fraunhofer.de In these AMACR-deficient mice, no detectable conversion of (R)-flurbiprofen to (S)-flurbiprofen was observed, confirming the crucial role of this enzyme in the chiral inversion process. fraunhofer.de

Research on Enantiomeric Purity and its Impact on Subsequent Studies

The stereochemical properties of flurbiprofen and its derivatives are of critical importance, as the therapeutic anti-inflammatory activity resides almost exclusively in the (S)-enantiomer. tandfonline.comgoogle.com Conversely, the (R)-enantiomer does not significantly inhibit cyclooxygenase and its presence may contribute to adverse effects, such as gastrointestinal toxicity. tandfonline.comgoogle.com Consequently, research into the enantiomeric purity of flurbiprofen esters, including flurbiprofen menthyl ester, is fundamental to understanding their potential therapeutic efficacy and behavior. While detailed enantioselective synthesis and resolution studies specifically targeting flurbiprofen menthyl ester are not extensively documented in publicly available research, the principles and findings from studies on other flurbiprofen esters, such as methyl and ethyl esters, provide a crucial framework.

The formation of flurbiprofen-menthyl ester has been documented as a reaction product in pharmaceutical lozenges containing both flurbiprofen and menthol (B31143). Stability studies on these lozenges revealed the formation of the ester over time, particularly at elevated temperatures, indicating a chemical interaction between the active drug and the excipient. google.comgoogle.com

Table 1: Formation of Flurbiprofen-Menthyl Ester in Pharmaceutical Lozenges This table shows the percentage of flurbiprofen-menthyl ester detected in lozenges under different storage conditions, indicating the compound's formation over time and with heat. Data sourced from patent literature. google.comgoogle.com

| Storage Condition | Flurbiprofen-Menthyl Ester Detected (%) |

| Immediately after manufacture | None |

| 28 days at 40°C | 0.27% |

| 28 days at 50°C | 1.20% |

This observed reactivity underscores the importance of understanding the stereochemical outcome of such reactions and the enantiomeric purity of the resulting ester.

Detailed Research Findings

Investigations into the enantioselective synthesis and resolution of flurbiprofen esters have largely focused on enzymatic methods, which offer high stereoselectivity under mild conditions. tandfonline.comuniovi.es Lipases, in particular, have been extensively studied for their ability to preferentially catalyze the esterification or hydrolysis of one enantiomer over the other.

One common strategy is the kinetic resolution of racemic flurbiprofen through enantioselective esterification. For instance, studies using the enzyme Novozym 435 (an immobilized form of Candida antarctica lipase B) have demonstrated high efficiency in producing enantiomerically enriched flurbiprofen esters. The choice of solvent and the alcohol used for esterification significantly impacts both the rate of conversion and the enantiomeric excess (ee) of the resulting product. Research conducted in various chlorinated solvents showed that dichloropropane (DCP) provided the highest conversion and enantiomeric excess of the remaining substrate. uniovi.es

Table 2: Influence of Solvent on Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen This interactive table presents data on the conversion (C), enantiomeric excess of the substrate (ees), and enantiomeric excess of the product (eep) after 20 hours in different solvents. uniovi.es

| Solvent | Conversion (C) % | ees (%) | eep (%) |

| Dichloromethane (DCM) | 48.1 | 80.1 | 86.8 |

| Dichloroethane (DCE) | 52.8 | 88.9 | 78.4 |

| Dichloropropane (DCP) | 55.5 | 93.4 | 74.8 |

| Methyl tert-butyl ether (MtBE) | 48.5 | 81.6 | 85.9 |

Further optimization revealed that using methanol (B129727) as the alcohol component could yield (R)-flurbiprofen methyl ester with very high optical purity (96.3% eep) after 96 hours of incubation. uniovi.es Similarly, lipase-catalyzed esterification in ionic liquids has been explored as an environmentally friendly alternative to conventional organic solvents, achieving a high enantiomeric excess for the unreacted (S)-flurbiprofen (> 99% ee) at a conversion rate of 62%. tandfonline.com

Impact on Subsequent Studies

The enantiomeric purity of flurbiprofen esters is not merely a matter of synthesis but has profound implications for subsequent biological and stability studies.

Stereoselective Protein Binding: Research on the interaction between flurbiprofen enantiomers and their methyl esters with human serum albumin (HSA) demonstrates the impact of stereochemistry on protein binding. Studies using time-resolved phosphorescence revealed that (R)-flurbiprofen quenches the phosphorescence of HSA's tryptophan residue more strongly than (S)-flurbiprofen. semanticscholar.org Interestingly, this stereoselectivity is reversed for the methyl esters, where (S)-flurbiprofen methyl ester is a more effective quencher than its (R)-counterpart. semanticscholar.org This indicates that the esterification of the carboxyl group, combined with the specific stereochemistry at the chiral center, alters the drug's interaction with transport proteins, which can, in turn, affect its pharmacokinetic profile.

Stereochemical Stability and Isomerization: The stability of the chiral center is another critical factor. Theoretical investigations into flurbiprofen methyl ester have explored the potential for isomerization between the (R) and (S) forms. Computational studies suggest that the (S)-enantiomer is thermodynamically more stable than the (R)-enantiomer by approximately 1.50 kcal/mol. google.com These studies propose a potential pathway for the rearrangement of (R)-flurbiprofen to its (S)-enantiomer via a uniovi.esCurrent time information in Bangalore, IN.-hydrogen shift. google.com This potential for chiral inversion is a crucial consideration, as the formation of the less desired enantiomer over time could alter the therapeutic profile of an enantiopure preparation. The formation of flurbiprofen menthyl ester in lozenges highlights a real-world scenario where the stability and potential for stereochemical changes must be considered. google.comgoogle.com

Analytical Challenges: The determination of enantiomeric purity itself can be challenging and impacts how studies are designed. For example, in some enzymatic resolution studies, the enantiomers of the flurbiprofen methyl ester could not be resolved directly by the chiral HPLC method used. Current time information in Bangalore, IN. Researchers had to hydrolyze the ester back to flurbiprofen to determine the enantiomeric excess of the ester product, adding a step to the analytical process and highlighting the need for developing specific analytical methods for different ester derivatives. Current time information in Bangalore, IN.

Biotransformation and Hydrolysis Dynamics of Flurbiprofen Menthyl Esters

Investigation of Enzymatic Hydrolysis Mechanisms

The cleavage of the ester bond in flurbiprofen (B1673479) prodrugs is not a spontaneous chemical reaction but a sophisticated biological process mediated by specific enzymes. The rate and location of this hydrolysis are key to the prodrug's function, ensuring the release of active flurbiprofen at the desired sites.

Upon entering the systemic circulation, flurbiprofen esters are exposed to a host of hydrolytic enzymes present in the blood. Plasma esterases are primarily responsible for the bioconversion of these prodrugs back to the active flurbiprofen. researchgate.net In vitro studies using human and animal plasma have demonstrated that flurbiprofen ester prodrugs are readily hydrolyzed. researchgate.netnih.govresearchgate.net For instance, flurbiprofen axetil, an ester prodrug, is rapidly hydrolyzed by blood enzymes into the active metabolite, flurbiprofen. amegroups.org

The kinetics of this hydrolysis are often stereoselective. Studies on various flurbiprofen esters in 80% human plasma have shown that the R-isomer ester typically undergoes faster plasma-catalyzed hydrolysis than the corresponding S-isomer. nih.gov This enzymatic conversion is crucial as it dictates the concentration of the active drug available to exert its therapeutic effects. The hydrolysis generally follows first-order kinetics, especially at the low concentrations relevant to in vivo conditions. ijpsonline.com The rate of hydrolysis in plasma varies significantly depending on the specific ester, with studies showing that simpler alkyl esters like methyl and propyl esters of flurbiprofen tend to hydrolyze faster than others. researchgate.net

Table 1: In Vitro Hydrolysis of Flurbiprofen Ester Prodrugs in Human Plasma

| Ester Prodrug | Hydrolysis Medium | Observation | Reference |

| Flurbiprofen Methyl Ester | 50% Human Plasma | Undergoes faster hydrolysis compared to other esters. | researchgate.net |

| Flurbiprofen Propyl Ester | 50% Human Plasma | Exhibits rapid hydrolysis. | researchgate.net |

| Flurbiprofen Ethyl Ester | 50% Human Plasma | Hydrolyzes slower than methyl and propyl esters. | researchgate.net |

| Flurbiprofen iso-Propyl Ester | 50% Human Plasma | Shows slower hydrolysis due to steric hindrance. | researchgate.net |

| Flurbiprofen-antioxidant Mutual Prodrugs | 80% Human Plasma | Significant hydrolysis, releasing 61% to 92% of free flurbiprofen. | nih.gov |

| R-Flurbiprofen Ethyl & Hexyl Esters | Human Plasma | Complete hydrolysis to R-flurbiprofen in the presence of esterase. | nih.gov |

This table is interactive. You can sort and filter the data.

While plasma contains a mixture of esterases, more specific enzymes located in various tissues play a significant role in the hydrolysis of flurbiprofen esters. Carboxylesterases (CES) are the principal enzymes responsible for metabolizing a wide array of ester-containing compounds. researchgate.netresearchgate.net These enzymes are abundant in the liver and the small intestine. researchgate.net

Research indicates that the hydrolysis of flurbiprofen derivatives is catalyzed by carboxylesterases in the gastric mucosa, liver, and small intestinal mucosa. nih.gov Human liver contains both CES1 and CES2 enzymes, while the small intestine predominantly expresses CES2. researchgate.netnih.gov These enzymes exhibit different substrate specificities; for example, hCE-1 preferentially hydrolyzes substrates with shorter alcohol chains, whereas hCE-2 activity can increase with longer alcohol chains in certain substrates. nih.gov The hydrolysis in liver microsomes across various species, including humans, has been found to be R-preferential for flurbiprofen derivatives. researchgate.net While enzymes like trypsin and carboxypeptidase are crucial for cleaving peptide bonds in amide prodrugs, their role in the hydrolysis of ester prodrugs like flurbiprofen menthyl ester is minimal compared to the primary action of carboxylesterases. nih.govgoogle.com

Prodrug Hydrolysis and Parent Drug Release in Controlled Biological Research Systems

To predict the in vivo behavior of flurbiprofen ester prodrugs, researchers utilize controlled biological systems that mimic physiological conditions. These include simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Studies have consistently shown that flurbiprofen ester prodrugs are chemically stable and exhibit minimal hydrolysis in the acidic environment of SGF (pH 1.2). nih.govresearchgate.net This stability is a key design feature, as it prevents the premature release of the parent drug in the stomach. nih.gov

In contrast, when introduced into SIF (pH 6.5-7.4) or plasma, which contain esterase enzymes, the prodrugs undergo significant hydrolysis, leading to the release of the parent flurbiprofen. nih.govresearchgate.net For example, mutual prodrugs of flurbiprofen with antioxidants showed satisfactory hydrolysis in SIF and even more encouraging rates in 80% human plasma. nih.gov This controlled release mechanism ensures that the active drug becomes available for absorption primarily in the intestine and is present in the bloodstream to exert its systemic effects. nih.govnih.gov

Influence of Ester Structure and Lipophilicity on Bioreversibility and Hydrolysis Rates

The bioreversibility of a flurbiprofen ester prodrug—its ability to be efficiently converted back to the parent drug in the body—is heavily influenced by the chemical structure of the ester group. researchgate.net Lipophilicity and steric factors of the ester moiety play a crucial role in determining the rate of enzymatic hydrolysis. researchgate.net

Generally, an increase in the lipophilicity of the prodrug can enhance its membrane permeability. However, the relationship between structure and hydrolysis rate is more complex. Studies on a series of flurbiprofen alkyl esters have revealed that a decrease in the alkyl chain length of the esters can result in faster hydrolysis, with methyl and propyl esters hydrolyzing more rapidly than ethyl or iso-butyl esters in 50% human plasma. researchgate.net

Esters prepared with secondary alcohols (like iso-propyl) or tertiary alcohols (like tert-butyl) exhibit significantly slower hydrolysis rates. researchgate.net This is attributed to steric hindrance, where the bulky alkyl groups impede the access of esterase enzymes to the ester bond. acs.org Since esters that are not readily hydrolyzed are not bioreversible, their utility as prodrugs is limited. researchgate.net Therefore, the design of an effective flurbiprofen ester prodrug, such as a menthyl ester, requires a balance between sufficient lipophilicity for absorption and a structure that is amenable to efficient enzymatic cleavage.

Table 2: Influence of Ester Structure on Hydrolysis of Flurbiprofen Prodrugs

| Ester Moiety | Type | Relative Hydrolysis Rate in Plasma | Likely Reason | Reference |

| Methyl | Primary (Short Chain) | Fast | Low steric hindrance | researchgate.net |

| Propyl | Primary (Linear) | Fast | Optimal chain length for enzyme active site | researchgate.net |

| Ethyl | Primary (Short Chain) | Moderate | Slight increase in steric hindrance vs. methyl | researchgate.net |

| iso-Butyl | Primary (Branched) | Slow | Increased steric hindrance | researchgate.net |

| iso-Propyl | Secondary | Very Slow | Significant steric hindrance | researchgate.net |

| Benzyl | Primary (Aromatic) | Slow | Bulky aromatic group | researchgate.net |

| Cyclopentyl | Secondary (Cyclic) | Very Slow | Steric hindrance from cyclic structure | researchgate.net |

This table is interactive. You can sort and filter the data.

Metabolic Pathways of Flurbiprofen Ester Prodrugs in Animal Models

In animal models, the primary metabolic pathway for flurbiprofen ester prodrugs is the initial hydrolysis to flurbiprofen. amegroups.orgnih.gov Studies with flurbiprofen axetil in rats show that after administration, the ester is rapidly cleaved in the blood to release flurbiprofen. amegroups.orgnih.gov

Once the parent drug, flurbiprofen, is released, it enters its own well-established metabolic pathway. The major metabolic route for flurbiprofen is oxidation, primarily mediated by the cytochrome P450 enzyme CYP2C9 in the liver. drugbank.com This results in the formation of the main metabolite, 4'-hydroxy-flurbiprofen, which has little to no anti-inflammatory activity. drugbank.com Following oxidation, flurbiprofen and its hydroxylated metabolite are primarily excreted in the urine, largely as glucuronide and sulphate conjugates. walshmedicalmedia.com Animal studies confirm that the ester prodrug approach does not fundamentally alter the subsequent metabolism of the released active drug but rather serves as a targeted delivery system. nih.govtandfonline.com The distribution of the released flurbiprofen can be influenced by the formulation; for instance, lipid-based carriers for flurbiprofen axetil have been shown to target inflamed tissues in arthritic rats. tandfonline.com

Pre Clinical Pharmacological Research of Flurbiprofen Menthyl Esters

Investigation of Anti-inflammatory Mechanisms in Experimental Models

The anti-inflammatory effects of flurbiprofen (B1673479) and its esters are primarily attributed to their ability to interfere with the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in pro-inflammatory mediators.

Table 1: Comparative COX Inhibition Data for Flurbiprofen and its Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Source |

|---|---|---|---|---|

| Flurbiprofen | 0.13 | 0.03 | 4.33 | nih.gov |

| (R)-Flurbiprofen | - | >100 | - | nih.gov |

| Indomethacin Methyl Ester | >100 | - | - | acs.org |

Note: This table presents data for Flurbiprofen and a related ester to provide context due to the absence of specific data for Flurbiprofen rac-Menthyl Ester.

In animal models, the anti-inflammatory effects of flurbiprofen derivatives are demonstrated by their ability to reduce edema and other inflammatory responses. For example, mutual prodrugs of flurbiprofen with antioxidants have been shown to significantly reduce paw edema induced by carrageenan and egg albumin. researchgate.net This effect is linked to the inhibition of the later phase of inflammation, which is heavily dependent on prostaglandin (B15479496) synthesis. researchgate.net Furthermore, the administration of flurbiprofen has been shown to suppress the production of pro-inflammatory cytokines. mdpi.com The esterification to a menthyl ester is anticipated to influence the absorption and distribution of the active compound, potentially leading to a modified and sustained local anti-inflammatory effect.

Studies on Modulated Biological Activities of Ester Derivatives in Animal Models

Beyond anti-inflammatory actions, research has explored other potential therapeutic applications of flurbiprofen esters, leveraging their modified physicochemical and biological properties.

Flurbiprofen and its derivatives have demonstrated significant pain-relieving properties in various animal models of pain. Both the R(-) and S(+) enantiomers of flurbiprofen exhibit dose-dependent antinociceptive effects in the rat paw formalin test, with the S(+) enantiomer being more potent. nih.gov The acetic acid-induced writhing test, a common method for screening analgesics, has also been used to evaluate flurbiprofen derivatives. uniroma1.itacs.org For instance, a flurbiprofen-antioxidant mutual prodrug showed a 75% reduction in the number of writhes in mice, indicating potent analgesic activity. researchgate.net The mechanism of action is thought to involve both peripheral inhibition of prostaglandin synthesis and a potential central analgesic effect. nih.gov

Table 2: Antinociceptive Effects of Flurbiprofen Derivatives in Animal Models

| Compound/Derivative | Animal Model | Endpoint | % Inhibition / Effect | Source |

|---|---|---|---|---|

| R(-)-Flurbiprofen | Rat Paw Formalin Test | Nociceptive Behavior | Dose-dependent reduction | nih.gov |

| S(+)-Flurbiprofen | Rat Paw Formalin Test | Nociceptive Behavior | More potent than R(-) form | nih.gov |

| Flurbiprofen-Antioxidant Prodrug | Acetic Acid-Induced Writhing (Mice) | Number of Writhes | 75% | researchgate.net |

| Flurbiprofen-Antioxidant Prodrug | Formalin-Induced Paw Licking (Mice) | Paw Licking Time | 58% | researchgate.net |

Note: This table provides data on Flurbiprofen and its derivatives to illustrate antinociceptive potential in the absence of specific data for the rac-Menthyl Ester.

Several studies have investigated the potential of flurbiprofen and its derivatives as anticancer agents. Flurbiprofen itself has been shown to inhibit the proliferation of various cancer cell lines. nih.govnih.govresearchgate.net For example, a flurbiprofen organoselenium compound, RY-1-92, demonstrated significant inhibitory effects on the viability of A549 and NCI-H460 non-small cell lung cancer cells with IC50 values of 41.91 µM and 78.2 µM, respectively. nih.gov Other flurbiprofen-thioether derivatives have shown potent activity against prostate cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov The antiproliferative mechanism may involve the induction of apoptosis and cell cycle arrest. nih.gov

Table 3: Antiproliferative Activity of Flurbiprofen Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| RY-1-92 (Flurbiprofen organoselenium compound) | A549 (Non-small cell lung) | 41.91 | nih.gov |

| RY-1-92 (Flurbiprofen organoselenium compound) | NCI-H460 (Non-small cell lung) | 78.2 | nih.gov |

| Flurbiprofen-thioether derivative (5b) | PC3 (Prostate) | 27.1 | nih.gov |

| Flurbiprofen-thioether derivative (5u) | PC3 (Prostate) | 5.12 | nih.gov |

| Flurbiprofen-thioether derivative (3c) | DU-145 (Prostate) | 11.55 | nih.gov |

Note: This table highlights the antiproliferative potential of various Flurbiprofen derivatives.

A significant area of research for flurbiprofen derivatives has been in the context of Alzheimer's disease. Flurbiprofen has been identified as a γ-secretase modulator, an enzyme involved in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com Specifically, R-flurbiprofen can selectively lower the levels of the more toxic Aβ42 peptide. researchgate.netacs.org Studies on flurbiprofen analogues have aimed to enhance this Aβ42-lowering activity while minimizing COX inhibition to reduce gastrointestinal side effects. acs.org Research has shown that certain flurbiprofen derivatives can reduce Aβ42 levels in a concentration-dependent manner in vitro without affecting the amyloid precursor protein (APP) levels. researchgate.net

Table 4: Effects of Flurbiprofen Derivatives on Amyloid-β (Aβ) Levels

| Compound/Derivative | Model | Effect | Source |

|---|---|---|---|

| R-Flurbiprofen | Alzheimer's Disease Models | Selectively lowers Aβ42 levels | researchgate.netacs.org |

| Flurbiprofen Analogues | In vitro cell-based assays | Dose-dependent reduction of Aβ42 | researchgate.net |

| Carborane-based Flurbiprofen Analogue | Cell-based assay | Reduced extracellular Aβ42 | mdpi.com |

Note: This table summarizes the modulatory effects of Flurbiprofen and its derivatives in the context of neurodegenerative disease models.

Targeted Delivery Research via Ester Prodrugs in Pre-clinical Settings

The conversion of flurbiprofen into ester prodrugs represents a key strategy in medicinal chemistry to modify the parent drug's physicochemical properties. By temporarily masking the carboxylic acid group responsible for gastric irritation, esterification can enhance lipophilicity, improve membrane permeability, and enable targeted delivery to various tissues. Preclinical research has explored several ester forms to harness these advantages for different therapeutic applications.

Lipid Nanocarrier Systems for Ester Prodrugs (e.g., NLC)

Nanostructured Lipid Carriers (NLC) have been investigated as a promising system for delivering flurbiprofen ester prodrugs. NLCs are composed of a blend of solid and liquid lipids, offering advantages like high drug-loading capacity and improved stability. nih.gov

In one preclinical study, researchers synthesized two ester prodrugs of R-flurbiprofen, the ethyl and hexyl esters, and successfully incorporated them into both non-pegylated and pegylated NLCs. nih.gov These carrier systems were designed to potentially cross the Blood-Brain Barrier for applications in neurodegenerative diseases. nih.gov The resulting NLC formulations exhibited average diameters within the colloidal range and a negative zeta potential, which are critical characteristics for intravenous administration and stability. nih.govresearchgate.net

The study demonstrated a good loading capacity for the ester prodrugs within the NLCs. nih.gov Drug release studies conducted in physiological media (pH 7.4) and human plasma showed a controlled release of the ester prodrugs. nih.govresearchgate.net Importantly, in the presence of esterase enzymes, the prodrugs were completely hydrolyzed, releasing the active R-flurbiprofen. nih.govresearchgate.net This enzyme-triggered conversion is crucial for ensuring the drug becomes active at the target site.

Cytotoxicity assessments on human neuroblastoma (LAN5) cells revealed that empty NLCs and those loaded with the R-flurbiprofen ethyl ester were non-toxic. nih.gov However, the NLCs loaded with the hexyl ester prodrug led to a decrease in cell viability, which was hypothesized to be due to a greater ability of these specific nanocarriers to penetrate the cell membrane. nih.govresearchgate.net These findings suggest that NLCs could serve as effective parenteral carriers for flurbiprofen ester prodrugs, with the choice of ester influencing cellular interaction. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Carrier System | Nanostructured Lipid Carriers (NLC), non-pegylated and pegylated | nih.gov |

| Prodrugs Synthesized | R-Flurbiprofen ethyl ester, R-Flurbiprofen hexyl ester | nih.govresearchgate.net |

| Particle Size | Colloidal range | nih.gov |

| Zeta Potential | Negative values | nih.gov |

| Drug Release | Controlled release at pH 7.4 and in human plasma | nih.govresearchgate.net |

| Prodrug Hydrolysis | Complete hydrolysis to R-flurbiprofen in media containing esterase | nih.govresearchgate.net |

| Cytotoxicity (LAN5 cells) | Empty and ethyl prodrug-loaded NLC showed no cytotoxicity | nih.gov |

| Hexyl prodrug-loaded NLC reduced cell viability | nih.govresearchgate.net |

Microsphere Formulations for Localized Delivery in Animal Models

Microsphere technology offers a method for achieving localized and sustained drug delivery, which can be particularly beneficial for treating localized inflammation while minimizing systemic exposure. Flurbiprofen ester microspheres have been evaluated in animal models for their efficacy in managing inflammation and pain when administered locally. frontiersin.org

In a study using a rat model of closed femoral shaft fracture, the safety and efficacy of a local intramuscular injection of flurbiprofen ester microspheres were assessed. frontiersin.org The microspheres, with an average diameter of 200 nm, are composed of a fatty oil matrix encapsulated by a phospholipid membrane. frontiersin.org This formulation is designed to encapsulate lipid-soluble drugs and provide sustained release at the injection site.

The research demonstrated that a local intramuscular injection of flurbiprofen ester microspheres effectively reduced pain. frontiersin.org The analgesic effect was significant compared to the negative control group and showed a similar level of efficacy to intravenous administration of the same dose, without a statistically significant difference between the local and intravenous routes. frontiersin.org

Furthermore, the study evaluated the systemic anti-inflammatory effect of the localized injection. The results showed that local administration of flurbiprofen ester microspheres significantly decreased C-reactive protein (CRP) levels at 24 hours post-injury, comparable to the reduction seen with intravenous injection. frontiersin.org This indicates that the localized delivery system can effectively reduce the systemic inflammatory response following a fracture. frontiersin.org

| Treatment Group | Observation | Reference |

|---|---|---|

| Intramuscular Injection (4.5 mg/kg and 9 mg/kg) | Significantly reduced pain from 30 minutes post-injection compared to negative control. | frontiersin.org |

| Intravenous Injection (4.5 mg/kg) | Significantly reduced pain from 40 minutes post-injection compared to negative control. | frontiersin.org |

| Comparison (Intramuscular vs. Intravenous) | Similar analgesic effect observed between intramuscular (9 mg/kg) and intravenous (4.5 mg/kg) administration with no significant difference. | frontiersin.org |

| Systemic Anti-inflammatory Effect | Intramuscular injection significantly decreased C-reactive protein (CRP) levels at 24 hours, similar to intravenous injection. | frontiersin.org |

Permeation Enhancement Studies in Ocular Tissues (animal models)

Topical ophthalmic delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen is challenging due to the eye's natural protective barriers, which limit drug penetration. sci-hub.seconicet.gov.ar Research has explored advanced drug delivery systems, such as nanocarriers, to enhance the ocular bioavailability of flurbiprofen in animal models. mdpi.com

One advanced approach involved the development of a thermosensitive nanohydrogel containing flurbiprofen-loaded NLCs (FB-NLCs-Gel) for topical ophthalmic administration. researchgate.net This system was designed to increase the drug's residence time on the eye's surface and improve its penetration into the aqueous humor. The formulation transitions from a solution (sol) to a gel at eye temperature, which helps to prevent it from being quickly cleared by tears. researchgate.net

In vivo pharmacokinetic studies were conducted in rabbits to compare the ocular bioavailability of flurbiprofen from the nanohydrogel versus a standard flurbiprofen solution (FB-Sol) and an FB-NLC dispersion. researchgate.net The results showed that the FB-NLCs-Gel significantly enhanced the bioavailability of flurbiprofen in the aqueous humor. The area under the curve (AUC), a measure of total drug exposure, was substantially higher for the nanohydrogel formulation. researchgate.net

Specifically, the AUC(0–6h) for the FB-NLCs-Gel was 1.93 times higher than that of the simple flurbiprofen solution and 1.42 times higher than that of the FB-NLC dispersion. researchgate.net These findings demonstrate that combining NLC technology with a thermosensitive hydrogel is a highly effective strategy for improving drug delivery to the anterior segment of the eye in preclinical models. researchgate.net This enhanced bioavailability could lead to more effective treatment of ocular inflammation. researchgate.net

| Formulation | AUC(0–6h) (μg/L·h) | Fold-Increase in Bioavailability (vs. FB-Sol) | Reference |

|---|---|---|---|

| FB-Sol (Flurbiprofen Solution) | - | 1.00 | researchgate.net |

| FB-NLCs (Flurbiprofen-NLC Dispersion) | - | 1.36 | researchgate.net |

| FB-NLCs-Gel (Flurbiprofen-NLC Nanohydrogel) | - | 1.93 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of Flurbiprofen (B1673479) rac-Menthyl Ester, providing unambiguous evidence of the covalent linkage between the flurbiprofen and menthyl moieties.

The complete structural assignment of Flurbiprofen rac-Menthyl Ester is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While specific spectra for this ester are not publicly published, its expected spectral features can be reliably predicted based on the known spectra of flurbiprofen and menthol (B31143), as well as data from analogous esters. mdpi.comresearchgate.netresearchgate.net

¹H NMR: The ¹H NMR spectrum would confirm the presence of both the flurbiprofen and menthyl fragments. Key signals would include the aromatic protons of the biphenyl (B1667301) system, the characteristic quartet and doublet for the CH-CH₃ group of the propionate (B1217596) moiety, and the complex aliphatic signals corresponding to the menthyl group's cyclohexane (B81311) ring and its three methyl groups. researchgate.net The chemical shift of the proton on the carbon bearing the ester oxygen in the menthyl group would be significantly downfield compared to that in free menthol, confirming esterification.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Expected signals include those for the carbonyl carbon of the ester, aromatic carbons (with C-F coupling visible for the fluorine-bearing carbon), and the aliphatic carbons of both the flurbiprofen propionate side chain and the menthyl group. researchgate.net

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom on the biphenyl ring system, a key structural feature of the molecule. mdpi.com

The following table outlines the anticipated ¹H NMR chemical shifts for this compound, extrapolated from data for the parent compound and related esters.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Flurbiprofen Aromatic Protons | 7.0 - 7.6 | Complex multiplet signals characteristic of the biphenyl system. |

| Flurbiprofen -CH- (quartet) | ~3.8 | Shift influenced by the ester linkage. |

| Flurbiprofen -CH₃ (doublet) | ~1.6 | Coupled to the methine proton. |

| Menthol -CH-O- (ester) | 4.6 - 4.9 | Expected to be a complex multiplet, shifted downfield from its position in free menthol (~3.5-4.0 ppm) due to the ester bond. |

| Menthol Aliphatic Protons | 0.7 - 2.2 | Multiple complex signals from the cyclohexane ring and isopropyl group of the menthyl moiety. |

| Menthol Methyl Protons | 0.7 - 1.0 | Three distinct doublets or singlets corresponding to the three methyl groups on the menthyl ring. |

Solid-State NMR (ssNMR) is an indispensable technique for studying the structure of materials in their solid form, providing insights that are not accessible through solution-state NMR. For this compound, which is a solid at room temperature, techniques like Magic-Angle Spinning (MAS) are critical for investigating molecular packing, identifying polymorphic forms, and analyzing conformational differences between molecules in the crystal lattice. nih.gov

High-resolution ssNMR experiments, such as ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), have been effectively used to study the parent flurbiprofen. researchgate.net These studies reveal distinct signals for different crystalline forms, as the chemical shifts are highly sensitive to the local molecular environment. For this compound, a mixture of diastereomers, ssNMR would be particularly valuable. It could potentially distinguish between different crystalline phases that may arise from the packing of different stereoisomers and provide information on the conformation of the flexible biphenyl and menthyl groups within the crystal structure.

Mass Spectrometry (MS) for Identification of Synthesis Products and Metabolites

Mass spectrometry is a primary analytical technique used to confirm the molecular weight of this compound and to elucidate its structure by analyzing its fragmentation patterns. It is essential for identifying the compound in synthesis reaction mixtures and for characterizing potential metabolites in research studies.

The molecular formula of this compound is C₂₅H₃₁FO₂, which corresponds to a monoisotopic mass of approximately 382.23 g/mol . synzeal.compharmaffiliates.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 382. The fragmentation pattern can be predicted to show characteristic losses of the menthyl group and subsequent fragmentations of the flurbiprofen core. This is analogous to the fragmentation of Flurbiprofen Methyl Ester, which shows a clear molecular ion and fragmentation related to the flurbiprofen structure. nih.govnist.gov

| Ion | Predicted m/z | Description |

| [C₂₅H₃₁FO₂]⁺ | 382 | Molecular Ion (M⁺) |

| [C₁₅H₁₁FO]⁺ | 226 | Acylium ion from cleavage of the ester bond (Flurbiprofenoyl cation). |

| [C₁₀H₁₉]⁺ | 139 | Menthyl cation. |

| [C₁₀H₁₈] | 138 | Loss of menthene via McLafferty rearrangement. |

| [C₁₂H₉F]⁺ | 172 | Biphenyl-fluorine fragment after loss of propionate group. |

Chromatographic Methodologies for Quantification and Purity Assessment in Research Samples

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for its quantification in research samples. researchgate.net Given that the compound is a mixture of diastereomers, both reversed-phase and chiral chromatography are relevant.

Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for determining the chemical purity of the compound. A C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. researchgate.netjst.go.jp This method would separate this compound from starting materials (flurbiprofen, menthol) and other synthesis-related impurities.

Chiral HPLC: Since this compound is formed from a racemic acid and a racemic alcohol, it consists of four stereoisomers ((R)-acid/(+)-menthol, (S)-acid/(+)-menthol, (R)-acid/(-)-menthol, (S)-acid/(-)-menthol). Chiral HPLC methods, which have been developed for the enantiomers of the parent flurbiprofen, would be essential for separating these diastereomers. epa.gov Columns like those based on polysaccharide derivatives (e.g., Chiralpak) are effective for resolving such isomers, typically using a normal-phase mobile phase (e.g., hexane/isopropanol). epa.gov

The table below shows representative HPLC conditions based on methods developed for flurbiprofen analysis.

| Parameter | Example Conditions for Purity (RP-HPLC) | Example Conditions for Stereoisomer Separation (Chiral HPLC) |

| Column | Gemini C18 (5 µm; 4.6 mm × 250 mm) researchgate.net | Chiralpak AD-H (5 µm; 4.6 mm x 250 mm) epa.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) (50:50 v/v) researchgate.net | n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1 v/v/v) epa.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min epa.gov |

| Detection | UV at 247 nm researchgate.net | UV at 254 nm |

X-ray Crystallography and Powder Diffraction for Solid-State Research

X-ray diffraction techniques are the gold standard for the unambiguous determination of the three-dimensional solid-state structure of crystalline materials.

X-ray Crystallography: Single-crystal X-ray diffraction, if a suitable single crystal could be grown, would provide precise information on bond lengths, bond angles, and the absolute conformation of a specific stereoisomer of this compound within the crystal lattice. It would also definitively establish the intermolecular interactions, such as van der Waals forces, that dictate the molecular packing. While the crystal structure of the parent rac-flurbiprofen has been determined, no such data is publicly available for the menthyl ester. researchgate.net

X-ray Powder Diffraction (XRPD): XRPD is a crucial and more routinely used technique for the solid-state characterization of bulk crystalline powders. It is used to generate a unique "fingerprint" for a specific crystalline form. For this compound, XRPD would be used to identify the crystalline phase(s) present in a bulk sample, screen for the existence of different polymorphs (different crystal packings of the same compound), and assess the degree of crystallinity versus amorphous content. researchgate.net Each polymorph would exhibit a unique diffraction pattern with characteristic peak positions (2θ) and intensities.

The following table shows representative X-ray powder diffraction data for a crystalline form of the parent compound, flurbiprofen, to illustrate the nature of the data obtained.

| Scattering Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 6.2 | 14.2 | 30 |

| 12.4 | 7.1 | 45 |

| 16.7 | 5.3 | 100 |

| 18.9 | 4.7 | 60 |

| 20.2 | 4.4 | 85 |

| 24.9 | 3.6 | 70 |

| 26.5 | 3.4 | 55 |

Computational and Theoretical Studies on Flurbiprofen Menthyl Esters

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Isomerization Pathways

Although specific DFT studies on flurbiprofen (B1673479) menthyl ester were not identified, theoretical investigations into its simpler analogue, flurbiprofen methyl ester, provide a detailed model for the isomerization process between its (R) and (S) enantiomers. researchgate.netgrowingscience.com

Hybrid density functional theory has been used to map the mechanism of the rearrangement reaction. researchgate.netgrowingscience.comgrowingscience.com The research indicates that the conversion of (R)-flurbiprofen methyl ester to its (S)-enantiomer proceeds through a researchgate.netgrowingscience.com-hydrogen shift, which involves an inversion of the configuration at the chiral carbon center. researchgate.netgrowingscience.comgrowingscience.com

Key findings from these theoretical calculations include:

Rate-Limiting Step: The rate-limiting step in the isomerization is the initial electronic excitation of the (R)-flurbiprofen methyl ester to its first excited singlet state (S1). researchgate.netgrowingscience.comgrowingscience.com This excitation occurs at a calculated wavelength of approximately 243.91 nm. researchgate.netgrowingscience.comgrowingscience.com

Energy Barrier: The isomerization process must overcome a substantial energy barrier of about 71 kcal/mol relative to the ground state of the (R)-enantiomer. researchgate.netgrowingscience.comgrowingscience.com

Enantiomer Stability: The (S)-flurbiprofen methyl ester is calculated to be more thermodynamically stable than the (R)-enantiomer by approximately -1.50 kcal/mol. researchgate.netgrowingscience.comgrowingscience.com This greater stability suggests that the intermediate state is preferentially converted to the (S)-enantiomer and explains why the (S)-enantiomer is more photostable. researchgate.net

The process involves the formation of a relatively stable intermediate, with the structural analysis highlighting the significant influence of Ar-C14-C15 resonance on the stability of this intermediate. researchgate.netgrowingscience.com Intrinsic reaction coordinate (IRC) calculations confirmed that the transition state connects the (R)-enantiomer to an E-isomer intermediate. researchgate.netgrowingscience.com

| Parameter | Description | Value |

| Isomerization Mechanism | Type of chemical rearrangement | researchgate.netgrowingscience.com-Hydrogen Shift researchgate.netgrowingscience.comgrowingscience.com |

| Energy Barrier | Calculated energy for isomerization | ~71 kcal/mol researchgate.netgrowingscience.comgrowingscience.com |

| Excitation Wavelength (S1) | Wavelength for excitation to the first singlet state | 243.91 nm researchgate.netgrowingscience.comgrowingscience.com |

| Thermodynamic Stability | Energy difference between enantiomers | (S)-enantiomer is more stable by -1.50 kcal/mol researchgate.netgrowingscience.comgrowingscience.com |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are crucial for understanding how a ligand like a flurbiprofen ester interacts with its biological targets, such as cyclooxygenase (COX) enzymes or transport proteins like human serum albumin (HSA). While data specifically for the menthyl ester is limited, studies on flurbiprofen, its methyl ester, and other derivatives reveal common methodologies and binding behaviors.

Interactions with COX Enzymes: Molecular docking and MD simulations have been used extensively to study the binding of flurbiprofen derivatives to COX-1 and COX-2. nih.gov In one study on flurbiprofen-antioxidant mutual prodrugs (esters), docking results indicated that the prodrugs have a greater binding affinity for COX-2 compared to COX-1. nih.gov For one ester prodrug, the ester carbonyl oxygen formed hydrogen bonds with residues ARG106 and TYR341 of COX-2, indicating strong binding interactions. nih.gov MD simulations confirmed the stability of the protein-ligand complexes. nih.gov It has been noted that converting the carboxylic acid group of an NSAID to an ester can lead to selective COX-2 inhibition. acs.org

Interactions with Other Proteins: Studies have also investigated the binding of flurbiprofen derivatives to other proteins.

Fatty Acid Amide Hydrolase (FAAH): Computational studies combining molecular docking and MD simulations have been performed on flurbiprofen amide derivatives to investigate their interaction with FAAH. plos.org These studies showed that the ligands bind to a region between the acyl chain binding channel and the membrane access channel. plos.org

Human Serum Albumin (HSA): The binding of flurbiprofen enantiomers and their methyl esters to HSA has been studied using time-resolved phosphorescence, a technique complemented by molecular modeling. nih.govresearchgate.net These studies revealed stereoselective binding; for the methyl esters, the (S)-enantiomer was found to quench the phosphorescence of HSA's tryptophan residue more than the (R)-enantiomer. nih.gov The quenching constants indicated a stereoselectivity in the accessibility of the HSA tryptophan to the drug enantiomers. nih.gov

These computational approaches are vital for predicting binding modes and affinities, guiding the design of new derivatives with improved selectivity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a formal QSAR model focused specifically on flurbiprofen rac-menthyl ester is not available, structure-activity relationships for flurbiprofen and its derivatives provide valuable context.

Research on profen-class NSAIDs has established general SAR principles. For instance, the presence of a methyl group on the α-carbon is known to increase activity. researchgate.net Conversely, esterification or amidation of the carboxylic acid group has been reported to decrease activity in some contexts. researchgate.net

A study on various alkyl ester prodrugs of flurbiprofen provides direct insight into the structure-activity relationships of the ester group, even without a formal QSAR model. researchgate.net This research investigated how varying the ester group affects properties like plasma hydrolysis rates and gastrointestinal toxicity (ulcer index).

Key findings from this study include:

Plasma Hydrolysis: The rate at which the ester is hydrolyzed back to the active flurbiprofen parent drug varies with the structure of the ester. Methyl and propyl esters of flurbiprofen were found to undergo faster hydrolysis compared to other tested esters. researchgate.net

Gastrointestinal Toxicity: A significant reduction in ulcer index was observed for several ester prodrugs, including the n-propyl, iso-propyl, benzyl, and cyclopentyl esters, indicating they are less irritating to the gastric mucosa than the parent drug. researchgate.net

| Flurbiprofen Derivative | Mean Ulcer Index (± S.D.) |

| Flurbiprofen (Parent Drug) | 3.07 ± 0.63 |

| Methyl Ester | 1.90 ± 0.09 |

| Ethyl Ester | 3.20 ± 0.18 |

| Propyl Ester | 1.03 ± 0.06 |

| iso-Propyl Ester | 0.98 ± 0.17 |

| iso-Butyl Ester | 3.57 ± 1.10 |

| tert-Butyl Ester | 1.89 ± 0.97 |

| Benzyl Ester | 0.22 ± 0.15 |

| Cyclopentyl Ester | 0.40 ± 0.22 |

| Cyclohexyl Ester | 2.49 ± 0.49 |

| Statistically significant reduction (p<0.05) compared to Flurbiprofen. Data sourced from researchgate.net. |

These results demonstrate a clear relationship between the structure of the ester moiety and key biological outcomes, which is the fundamental principle of QSAR. The lipophilicity and steric properties of the ester group directly influence its hydrolysis rate and its potential to cause gastric irritation.

Future Research Directions and Emerging Paradigms for Flurbiprofen Menthyl Esters

Exploration of Novel Menthyl Ester Analogues for Enhanced Research Properties

The exploration of novel menthyl ester analogues of flurbiprofen (B1673479) is a burgeoning area of research, aimed at refining the compound's properties for specific therapeutic applications. nih.govresearchgate.net Scientists are modifying the chemical structure of flurbiprofen to enhance its efficacy and minimize side effects. researchgate.net One approach involves creating derivatives that improve skin permeation for topical applications. nih.gov

A recent study focused on synthesizing flurbiprofen derivatives to improve their transdermal delivery. nih.gov Researchers prepared and characterized a flurbiprofen salt that combined the flurbiprofenate anion with a menthyl ester of the L-alanine cation. nih.gov This modification, along with the creation of eutectic mixtures, resulted in significantly enhanced skin permeation and accumulation, with levels 1.5 to 2.5 times higher than unmodified flurbiprofen. nih.gov The structural and physicochemical properties of these new compounds were extensively analyzed using techniques such as NMR, FTIR, and HRMS. nih.gov

Another avenue of investigation is the synthesis of flurbiprofen analogues with selective inhibitory activity against beta-amyloid1-42 (Aβ42) secretion, a key pathological hallmark of Alzheimer's disease. researchgate.net The goal is to develop compounds with increased potency for inhibiting Aβ42 while eliminating the anti-cyclooxygenase (COX) activity responsible for gastrointestinal toxicity associated with traditional NSAIDs. researchgate.net By making appropriate substitutions at the alpha position of flurbiprofen, researchers have successfully removed anti-COX activity. researchgate.net Furthermore, modifications to the terminal phenyl ring have led to increased inhibitory potency on Aβ42 secretion. researchgate.net

These novel analogues represent promising candidates for further development. In vivo studies in animal models have shown that some of these compounds are well-absorbed orally and can penetrate the central nervous system. researchgate.net

Table 1: Investigated Flurbiprofen Analogues and their Research Focus

| Analogue/Derivative | Research Focus | Key Findings |

| L-alaninium menthyl ester flurbiprofenate | Enhanced transdermal delivery | 1.5-2.5 times higher skin permeation and accumulation compared to unmodified flurbiprofen. nih.gov |

| Flurbiprofen analogues with modified alpha position and terminal phenyl ring | Selective inhibition of Aβ42 secretion for Alzheimer's disease | Complete removal of anti-COX activity and increased inhibitory potency on Aβ42 secretion. researchgate.net |

Advanced Biocatalytic Systems for Sustainable and Enantioselective Synthesis

The development of advanced biocatalytic systems is paving the way for more sustainable and efficient methods to produce enantiomerically pure forms of flurbiprofen and its esters. researchgate.netmdpi.comrsc.org Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity, offering an environmentally friendly alternative to traditional chemical synthesis. rsc.org

A key focus in this area is the enantioselective synthesis of (S)-flurbiprofen, the enantiomer with potent anti-inflammatory activity, from racemic mixtures. researchgate.netnottingham.ac.uk Lipases, a class of enzymes, have been extensively studied for their ability to selectively esterify or hydrolyze one enantiomer of flurbiprofen, allowing for the separation of the desired (S)-form. nottingham.ac.ukmdpi.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the enantioselective esterification of flurbiprofen. nottingham.ac.uk

Researchers are exploring various strategies to enhance the efficiency and sustainability of these biocatalytic processes. One approach is the use of flow biocatalysis, where the reaction is carried out in a continuous flow system rather than in a batch reactor. mdpi.comrsc.org This method offers several advantages, including improved productivity and easier separation of the product. rsc.org For example, a flow bioreactor using immobilized lipase B from Candida antarctica has been successfully employed for the kinetic resolution of racemic flurbiprofen. mdpi.com

Furthermore, chemoenzymatic synthesis, which combines enzymatic reactions with chemical steps, is being explored to create novel and efficient synthetic routes. researchgate.net A chemoenzymatic approach to synthesize (S)-flurbiprofen has been reported, which involves a cascade of biotransformations followed by a chemical arylation step. researchgate.net

Table 2: Biocatalytic Systems for Flurbiprofen Synthesis

| Biocatalytic System | Enzyme(s) | Application | Key Advantages |

| Flow Bioreactor | Immobilized Lipase B from Candida antarctica | Kinetic resolution of racemic flurbiprofen | Improved productivity, easier product separation. mdpi.com |

| Orthoformate-assisted Esterification | Lipase | Enantioselective esterification of flurbiprofen | Improved conversion and enantioselectivity by removing water. mdpi.com |

| Chemoenzymatic Synthesis | Styrene monooxygenase, SOI, Aldehyde dehydrogenase | Enantioselective synthesis of (S)-flurbiprofen | Enables novel and efficient synthetic routes. researchgate.net |

| Immobilized Lipases | Candida antarctica lipase B (CALB) | Enantioselective esterification | High enantioselectivity for (S)-flurbiprofen. nottingham.ac.uk |

Integration of Multi-Omics Approaches in Pre-clinical Pharmacological Studies

The integration of multi-omics technologies is set to revolutionize the pre-clinical pharmacological evaluation of flurbiprofen menthyl esters. ntua.grresearchgate.net These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-level understanding of a drug's effects on biological systems. tandfonline.com By analyzing the global changes in genes, proteins, and metabolites, researchers can gain deeper insights into the mechanisms of action, identify potential biomarkers, and predict both efficacy and toxicity. researchgate.nettandfonline.com

In the context of flurbiprofen, multi-omics can be particularly valuable for elucidating the complex pathways involved in its anti-inflammatory and analgesic effects, as well as its potential side effects. nih.gov For example, transcriptomic and proteomic analyses of tissues from animal models treated with flurbiprofen analogues can reveal changes in the expression of genes and proteins related to inflammation and pain signaling. nih.gov This information can help to identify novel targets and optimize the design of future drug candidates.

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of an organism in response to drug treatment. nih.gov By analyzing changes in the metabolome, researchers can identify metabolic pathways that are perturbed by flurbiprofen and its esters, which could be linked to both therapeutic effects and adverse reactions. nih.gov The integration of transcriptomic and metabolomic data can be particularly powerful, as it allows for the correlation of changes in gene expression with alterations in metabolic profiles. tandfonline.com

The ultimate goal of integrating multi-omics approaches is to enable a more personalized approach to medicine. researchgate.net By understanding the genetic and molecular basis of individual differences in drug response, it may be possible to tailor treatments to specific patient populations, maximizing efficacy and minimizing the risk of adverse events. researchgate.net While the application of multi-omics to human risk assessment is still in its early stages, it holds immense promise for the future of drug development. tandfonline.com

Development of Sophisticated In Vitro and Ex Vivo Research Models for Mechanistic Studies

The development and utilization of sophisticated in vitro and ex vivo research models are crucial for conducting detailed mechanistic studies of flurbiprofen and its menthyl esters. nih.govresearchgate.net These models provide a bridge between simple cell-based assays and complex in vivo animal studies, allowing for the investigation of drug absorption, metabolism, and efficacy in a more controlled and physiologically relevant environment. nih.govmdpi.com

For topical and transdermal delivery of flurbiprofen, ex vivo skin permeation studies using excised skin from animals, such as pigs or rats, are widely employed. nih.govjst.go.jp These studies utilize diffusion cells, like Franz cells, to measure the rate and extent of drug penetration through the different layers of the skin. conicet.gov.ar For instance, the permeation of flurbiprofen from various formulations, including nanosuspension gels and ester oil-based solutions, has been evaluated using excised pig ear skin and rat skin. nih.govjst.go.jp These experiments have demonstrated that formulation strategies, such as creating nanosuspensions, can significantly enhance the dermal delivery of flurbiprofen. nih.gov

In addition to skin models, ex vivo intestinal sac models are valuable for assessing the oral absorption of drugs. mdpi.com These models involve using a segment of an animal's intestine to study the permeability of a compound across the intestinal barrier. mdpi.com

In vitro models, such as cell cultures, are essential for investigating the cellular and molecular mechanisms of drug action. nih.gov For example, cell-based assays are used to screen for the inhibitory activity of flurbiprofen analogues on enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenases (COX). nih.gov The development of three-dimensional (3D) cell models and organ-on-a-chip technologies is further enhancing the physiological relevance of in vitro studies, providing more accurate predictions of in vivo responses. nih.gov

The data generated from these sophisticated in vitro and ex vivo models are critical for optimizing drug formulations, understanding structure-activity relationships, and predicting the in vivo performance of flurbiprofen menthyl esters.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Flurbiprofen rac-Menthyl Ester, and how can researchers select appropriate methods?